1-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
1-METHYL-N~5~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and thieno[2,3-c]pyrazole moiety. This compound is notable for its trifluoromethyl groups, which are known to enhance the biological activity and metabolic stability of pharmaceutical agents .
Preparation Methods
The synthesis of 1-METHYL-N~5~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Construction of the Thieno[2,3-c]pyrazole Moiety: This can be synthesized through a multistep process involving Friedel-Crafts acylation, conversion of the acyl group to an alkane, and nitration.
Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-METHYL-N~5~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups using reagents like sodium methoxide (NaOCH3).
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
1-METHYL-N~5~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-METHYL-N~5~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds:
Similar Compounds: Other pyrazole and thieno[2,3-c]pyrazole derivatives with trifluoromethyl groups.
Properties
Molecular Formula |
C17H17F6N5OS |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-methyl-N-[2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propyl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17F6N5OS/c1-8(7-28-12(16(18,19)20)4-9(2)25-28)6-24-14(29)11-5-10-13(17(21,22)23)26-27(3)15(10)30-11/h4-5,8H,6-7H2,1-3H3,(H,24,29) |
InChI Key |
UMTIUFPDADCHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CNC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C |
Origin of Product |
United States |
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